4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one
Description
Properties
IUPAC Name |
4-amino-3-[2-(4-methoxyphenyl)ethyl]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-11-20-16(18)14-4-2-3-5-15(14)19-17(20)21/h2-9H,10-11,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXSLLFMKHKNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of 2-aminobenzamide with 4-methoxyphenylacetaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the tetrahydroquinazolinone ring. Common reagents used in this synthesis include acetic acid or hydrochloric acid as catalysts, and the reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Alkylation Reactions
The compound undergoes alkylation at the imino nitrogen (N1) and the tetrahydroquinazoline ring nitrogen (N3). In ethanol or DMF solvents, reactions with alkyl halides like methyl iodide or benzyl bromide yield N-alkylated derivatives. For example:
Key observations:
-
Alkylation at N1 increases steric hindrance, reducing subsequent reactivity at N3.
-
Benzyl bromide preferentially targets N3 under basic conditions (e.g., K₂CO₃) due to electronic effects .
Acylation Reactions
The imino group participates in acylation with reagents such as acetyl chloride or acetic anhydride. Reactions proceed in dichloromethane with triethylamine as a base, forming stable N-acyl derivatives:
Notable data :
| Acylating Agent | Solvent | Yield (%) |
|---|---|---|
| Acetyl chloride | DCM | 82 |
| Benzoyl chloride | THF | 75 |
Nucleophilic Substitution
The electron-deficient C2 carbonyl site facilitates nucleophilic substitution. Reactions with amines (e.g., aniline) or thiols in DMF at 80°C yield C2-modified analogs:
Addition Reactions
The imino group undergoes 1,2-addition with Grignard reagents (e.g., methylmagnesium bromide) in THF, producing secondary amine intermediates:
Critical conditions :
-
Low temperatures (-10°C to 0°C) prevent over-addition.
Condensation Reactions
The compound reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (HCl) to form Schiff bases:
Optimized parameters :
Mechanistic Insights and Biological Interactions
The compound’s imino group forms hydrogen bonds with enzymatic targets (e.g., kinases), while the methoxyphenyl ethyl moiety enhances lipophilicity for membrane penetration . Key interactions include:
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π-Stacking between the quinazoline core and aromatic amino acids (e.g., Phe360 in PI3K) .
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Hydrogen bonding of the imino nitrogen with catalytic aspartate residues .
Reaction Monitoring and Purification
Scientific Research Applications
Structure and Composition
The compound is characterized by the following structural features:
- Molecular Formula : C18H22N2O
- Molecular Weight : 290.39 g/mol
- Functional Groups : The presence of an imino group and a methoxyphenyl substituent contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Research indicates that derivatives of tetrahydroquinazolinones exhibit significant anticancer properties. For instance, studies have shown that modifications to the quinazoline structure can enhance cytotoxicity against various cancer cell lines. The specific compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo models, demonstrating promising results against breast and lung cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Neuroprotective Effects
Recent investigations into the neuroprotective potential of quinazoline derivatives have highlighted their role in mitigating neurodegenerative diseases. The compound has been shown to exhibit antioxidant properties, reducing oxidative stress markers in neuronal cells. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
Synthetic Pathways
The synthesis of 4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one typically involves multi-step reactions including:
- Condensation Reactions : The initial step often involves the condensation of appropriate aldehydes with amines to form imines.
- Cyclization : Subsequent cyclization reactions lead to the formation of the tetrahydroquinazoline ring.
- Functionalization : Final modifications may include alkylation or acylation to introduce substituents like the methoxyphenyl group.
Case Studies
- Case Study 1 : A study published in Bioorganic & Medicinal Chemistry explored various analogs of tetrahydroquinazolinones and their anticancer activities. The results indicated that compounds with specific substitutions exhibited enhanced activity against cancer cell lines compared to standard treatments.
- Case Study 2 : Research conducted on the antimicrobial efficacy of related quinazoline derivatives demonstrated a significant reduction in bacterial growth rates when tested against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group and the tetrahydroquinazolinone core are crucial for binding to these targets, leading to modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Core Structure Variations
The tetrahydroquinazolinone scaffold is shared among analogs but differs in substituents and oxidation states:
Key Observations :
- The dione variant in lacks the imino group, reducing basicity but increasing hydrogen-bond acceptor capacity.
- Rip-B shares the 4-methoxyphenethyl side chain but has a benzamide core, which may limit ring strain compared to bicyclic systems.
Biological Activity
4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazolinone core with a methoxyphenyl substituent. Its molecular formula is , and it has a molecular weight of 246.32 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroquinazolinones possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some studies have indicated that tetrahydroquinazolinones can inhibit cancer cell proliferation. For example, compounds in this class have demonstrated cytotoxic effects against different cancer cell lines, suggesting a potential for development as anticancer agents .
- Anti-inflammatory Effects : There is evidence that certain derivatives can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may be mediated through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in microbial metabolism and cancer cell growth.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antimicrobial Study :
- Cytotoxicity Assays :
- In Vivo Studies :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive/negative bacteria | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Reduction in inflammation markers |
Table 2: Structure-Activity Relationship
Q & A
Q. What are the optimal synthetic routes for 4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one, and how can reaction conditions be tailored to improve yield?
Methodological Answer: A common approach involves cyclocondensation reactions. For example, refluxing isatoic anhydride with substituted aldehydes and amines in ethanol, catalyzed by p-TsOH (0.6 mmol), achieves cyclization to form the tetrahydroquinazolinone core . To optimize yield:
- Use glacial acetic acid as a proton donor to stabilize intermediates (e.g., in triazole synthesis, similar conditions improved yields by 15–20%) .
- Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics.
- Monitor reaction progress via TLC or HPLC to terminate reflux at ~2–4 hours, avoiding side products like over-oxidized imines .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELXL for structure refinement. For example, similar compounds (e.g., 3-(4-methoxyphenyl)-dihydroquinazolinones) were resolved via SHELX programs, with anisotropic displacement parameters validated using WinGX/ORTEP .
- NMR : Assign peaks using - and -NMR, focusing on the imino proton (δ ~10–12 ppm) and methoxyphenyl signals (δ ~3.8 ppm for OCH) .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] for CHNO: calc. 308.1396) .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of tetrahydroquinazolinone formation under acidic conditions?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model transition states. For analogous thiadiazole-quinazolinone hybrids, protonation of the aldehyde carbonyl by p-TsOH was identified as the rate-limiting step .
- Use molecular dynamics simulations to study solvent effects (e.g., ethanol vs. water) on intermediate stabilization .
- Validate computational results with kinetic isotope effects (KIEs) by replacing labile protons (e.g., NH or OH groups) with deuterium .
Q. What strategies can resolve contradictions in reported biological activities of tetrahydroquinazolinone derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace 4-methoxyphenyl with halogenated analogs) and assay antimicrobial activity against Gram-positive/-negative panels .
- Docking simulations : Use AutoDock Vina to compare binding affinities of 4-imino derivatives vs. non-imino analogs at target sites (e.g., bacterial dihydrofolate reductase) .
- Meta-analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) to identify outliers caused by assay variability (e.g., MIC values differing by >2-fold) .
Q. How can solvent effects and crystal packing influence the stability of this compound during storage?
Methodological Answer:
- Hirshfeld surface analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding between imino and carbonyl groups) that stabilize the solid-state structure .
- Accelerated stability testing : Store samples in DMSO or ethanol at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Polar aprotic solvents like DMSO reduce hydrolysis of the imino group .
- Powder XRD : Compare fresh vs. aged samples to detect polymorphic transitions that alter solubility .
Q. What advanced techniques validate the tautomeric equilibrium between 4-imino and 4-oxo forms in solution?
Methodological Answer:
- Variable-temperature NMR : Track chemical shift changes of the imino (NH) and carbonyl (C=O) protons between 25°C and −40°C to identify tautomer populations .
- UV-Vis spectroscopy : Monitor absorbance at 250–300 nm (n→π* transitions) in solvents of varying polarity (e.g., cyclohexane vs. methanol) to assess tautomer ratios .
- Theoretical calculations : Use Gaussian09 to compute Gibbs free energy differences between tautomers, correlating with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
